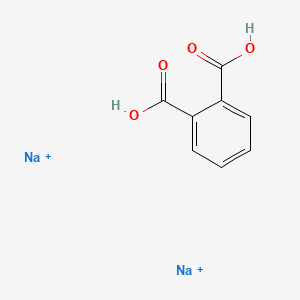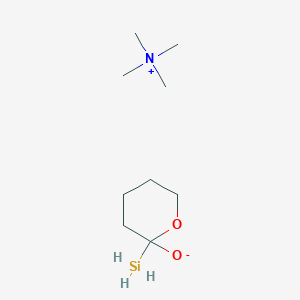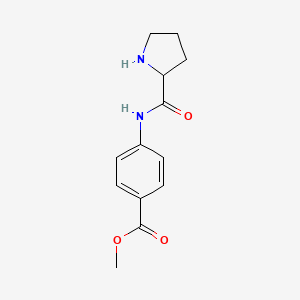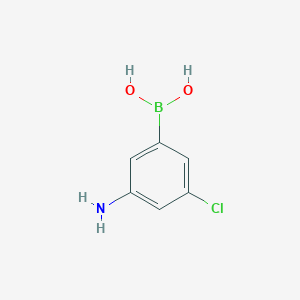
2,4,5-Trimethoxyphenylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4,5-Trimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C11H13NO3 It is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
2-(2,4,5-Trimethoxyphenyl)acetonitrile can be synthesized through the condensation of 2,4,5-trimethoxybenzaldehyde with hippuric acid . This reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-(2,4,5-trimethoxyphenyl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
2-(2,4,5-Trimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: 2-(2,4,5-Trimethoxyphenyl)acetic acid.
Reduction: 2-(2,4,5-Trimethoxyphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2,4,5-Trimethoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,4,5-trimethoxyphenyl)acetonitrile and its derivatives involves interaction with various molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to anti-cancer, anti-inflammatory, and other therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(3,4,5-Trimethoxyphenyl)acetonitrile
- 2-(2,3,4-Trimethoxyphenyl)acetonitrile
- 2-(2,5-Dimethoxyphenyl)acetonitrile
Uniqueness
2-(2,4,5-Trimethoxyphenyl)acetonitrile is unique due to the specific positioning of the methoxy groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct biological activities compared to its analogs .
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
2-(2,4,5-trimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C11H13NO3/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h6-7H,4H2,1-3H3 |
InChI 键 |
VVLKVOLUZLTUAF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1CC#N)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11726815.png)
![Methyl 3-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]thiophene-2-carboxylate](/img/structure/B11726827.png)
![4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione](/img/structure/B11726832.png)
![4-Fluoro-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726840.png)
![4-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}aniline](/img/structure/B11726847.png)

![3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B11726853.png)
![N'-[(4-chlorophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11726860.png)

![5-Iodobenzo[d]isoxazol-3-amine](/img/structure/B11726875.png)
![(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B11726885.png)
![1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate](/img/structure/B11726892.png)

